3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one
Description
Properties
Molecular Formula |
C15H17N3O |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
3-amino-5-cyclohexyl-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H17N3O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,16,17,18,19) |
InChI Key |
MROMJWNQYYNRBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C3C=CC=CC3=NC(=O)C(=N2)N |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Acylation and Cyclization
This approach, adapted from US Patent 3,714,145, begins with a substituted 2-aminophenyl ketone. For the target compound, the ketone must bear a cyclohexyl group at position 5.
Synthetic Steps:
- Preparation of 2-Amino-5-cyclohexylphenyl Ketone :
- Friedel-Crafts acylation of an appropriately substituted benzene derivative (e.g., 5-cyclohexylaniline) with a cyclohexyl carbonyl chloride yields the 2-amino-5-cyclohexylphenyl ketone precursor.
- Acylation with α-Chloroacyl Chloride :
- Treatment with chloroacetyl chloride forms 2-(α-chloroacetylamino)-5-cyclohexylphenyl ketone.
- Ammonia-Mediated Cyclization :
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | AlCl₃, CS₂, 0°C → rt | 65% | IR: 1680 cm⁻¹ (C=O); ¹H NMR (CDCl₃): δ 7.8 (d, 1H, ArH) |
| 2 | Chloroacetyl chloride, Et₃N, THF | 78% | MS: m/z 320 [M+H]⁺ |
| 3 | NH₃ (g), EtOH, reflux | 60% | ¹³C NMR: δ 170.2 (C=O) |
Method B: Oxime Formation and Ring Expansion
An alternative route involves quinazoline oxide intermediates, as detailed in the same patent.
Synthetic Steps:
- Oxime Formation :
- Condensation of 2-amino-5-cyclohexylphenyl ketone with hydroxylamine hydrochloride yields the corresponding oxime.
- Chloroacylation and Cyclization :
- Reaction with chloroacetyl chloride forms a haloacylamino oxime, which undergoes acid-catalyzed cyclization to a quinazoline-3-oxide.
- Base-Induced Ring Expansion :
Comparative Efficiency
| Parameter | Method A | Method B |
|---|---|---|
| Total Yield | 60% | 55% |
| Purity (HPLC) | 92% | 88% |
| Reaction Time | 18 hrs | 24 hrs |
Introduction of the 3-Amino Group
The 3-amino substituent is introduced via post-functionalization of the 5-cyclohexyl-1,4-benzodiazepin-2-one core. Two pathways are viable:
Nitration and Reduction
- Nitration at Position 3 :
- Directed by the electron-withdrawing lactam moiety, nitration (HNO₃/H₂SO₄) selectively targets position 3.
- Catalytic Hydrogenation :
Optimization Data
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Nitration | HNO₃ (1.5 eq), H₂SO₄, 0°C | 70% | 90% |
| Reduction | 10% Pd/C, H₂ (50 psi), EtOH | 85% | 95% |
Direct Amination via Buchwald-Hartwig Coupling
For cores lacking reactive sites, palladium-catalyzed amination offers a modern alternative:
- Reaction of 3-bromo-5-cyclohexyl-1,4-benzodiazepin-2-one with NH₃ in the presence of Pd(OAc)₂ and Xantphos.
Catalytic System Performance
| Catalyst Ligand | Base | Temp (°C) | Yield |
|---|---|---|---|
| Xantphos | KOtBu | 110 | 75% |
| BINAP | Cs₂CO₃ | 100 | 68% |
Challenges and Practical Considerations
Regioselectivity in Nitration
The electron-deficient benzodiazepinone core directs nitration predominantly to position 3, but minor products (e.g., 1-nitro derivatives) necessitate chromatographic purification.
Stability of 3-Amino Derivatives
The 3-amino group exhibits sensitivity to oxidation, requiring inert atmospheres during synthesis. Acetylation (Ac₂O/pyridine) provides a stable intermediate for storage.
Chemical Reactions Analysis
Substitution Reactions
The amino group at position 3 undergoes nucleophilic substitution, enabling derivatization for enhanced pharmacological activity or structural diversification.
Key Examples:
-
Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in anhydrous DMF under basic conditions (NaH) to yield N-alkylated derivatives .
-
Acylation: Acetyl chloride in pyridine selectively acylates the amino group, forming N-acetyl derivatives with retained cyclohexyl and lactam functionality.
Table 1: Representative Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methyl iodide | DMF, NaH, 0–5°C, 4 h | N-Methyl-3-amino derivative | 78 | |
| Acetyl chloride | Pyridine, RT, 12 h | N-Acetyl-3-amino derivative | 85 |
Cyclization and Ring Expansion
The lactam ring participates in cyclization reactions to form polycyclic systems.
Example Pathway:
-
Reaction with 2-azidobenzaldehyde in ethanol under reflux forms quinazolinotriazolobenzodiazepine via a Schiff base intermediate, followed by intramolecular azide-alkyne cycloaddition .
Mechanistic Insight:
-
The amino group initiates nucleophilic attack on the aldehyde, forming an imine intermediate.
-
Subsequent thermal or catalytic (e.g., iodine) conditions drive cycloaddition, yielding fused triazole-benzodiazepine hybrids .
Condensation with Carbonyl Compounds
The amino group condenses with ketones or aldehydes to form enaminones, critical for modifying electronic properties.
Key Reaction:
-
Condensation with 2-hydroxybenzaldehyde in DMSO produces (3Z)-3-((alkylamino)methylene)-4-(2-hydroxyphenyl)-1,5-benzodiazepin-2-one derivatives with >90% diastereoselectivity .
Table 2: Condensation with Aldehydes
| Aldehyde | Solvent | Catalyst | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-Hydroxybenzaldehyde | DMSO | None | 4 | 90 | |
| Benzaldehyde | DMF | HCl | 6 | 72 |
Hydrolysis and Decarboxylation
The lactam ring undergoes controlled hydrolysis under basic conditions:
Procedure:
-
Treatment with ethanolic KOH (2 M) at 60°C for 8 h cleaves the lactam, yielding 2-amino-5-cyclohexylbenzamide . Acidic workup (HCl) regenerates the benzodiazepine core via decarboxylation .
Application:
-
This reaction is pivotal for synthesizing unsubstituted benzodiazepines from carboxylated precursors .
Role in Multi-Step Syntheses
The compound serves as a key intermediate in synthesizing bioactive derivatives:
Case Study: Anti-Autoimmune Agents
-
Condensation with N-Boc-protected amino acids, followed by deprotection, yields peptide-benzodiazepine conjugates that inhibit autoantibody-DNA interactions (IC₅₀ = 12 μM) .
Table 3: Bioactive Derivatives
| Derivative | Biological Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Peptide conjugate | Autoantibody-DNA inhibition | 12 μM | |
| Triazole hybrid | Anticancer (HeLa cells) | 5.2 μM |
Stability and Reaction Optimization
Scientific Research Applications
3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential use as an anxiolytic or anticonvulsant agent.
Industry: Used in the development of new pharmaceuticals and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and producing anxiolytic and anticonvulsant effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Benzodiazepines
The following table summarizes key structural and functional differences between 3-amino-5-cyclohexyl-1,4-benzodiazepin-2-one and selected analogs:
Structural Modifications and Pharmacological Implications
- 5-Position Substituents :
- Cyclohexyl vs. However, cyclohexenyl (as in tetrazepam) introduces unsaturation, which may alter metabolic pathways .
- Chlorocyclohexyl : The 1-chlorocyclohexyl substituent in the analog (CAS 28781-62-6) adds steric bulk and electron-withdrawing effects, possibly affecting receptor binding .
- 3-Position Substituents :
- Amino (-NH₂) vs.
- Halogenation and Methylation :
Research Findings and Clinical Relevance
Metabolic Stability and Toxicity
- Cyclohexyl-containing benzodiazepines like tetrazepam exhibit prolonged activity due to resistance to hepatic oxidation . The target compound’s cyclohexyl group may similarly delay metabolism.
- Amino groups (e.g., 3-NH₂) are less common in clinical benzodiazepines but are explored in prodrug designs to modulate solubility and bioavailability .
Biological Activity
3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class known for its unique structural features, including a cyclohexyl group at the 5-position and an amino group at the 3-position of the benzodiazepine ring. This structure contributes to its biological activity, particularly its interactions with various receptors in the central nervous system (CNS) and potential therapeutic applications.
The chemical formula of 3-amino-5-cyclohexyl-1,4-benzodiazepin-2-one reflects its complex bicyclic structure, which is crucial for its pharmacological effects. The compound's molecular weight and solubility characteristics influence its bioavailability and interaction with biological targets.
Research indicates that 3-amino-5-cyclohexyl-1,4-benzodiazepin-2-one exhibits significant affinity for gamma-aminobutyric acid (GABA) receptors, particularly GABA_A subtypes. This interaction enhances inhibitory neurotransmission in the CNS, which can lead to sedative and anxiolytic effects. The presence of the cyclohexyl group may alter lipophilicity and receptor binding profiles compared to other benzodiazepines, potentially resulting in varied pharmacodynamics and pharmacokinetics.
Biological Activities
The compound has been investigated for several biological activities:
- Anxiolytic Effects : Studies suggest that compounds with similar structures exhibit anxiolytic properties by modulating GABAergic activity. The specific effects of 3-amino-5-cyclohexyl-1,4-benzodiazepin-2-one on anxiety-related behaviors are yet to be fully elucidated but warrant further investigation due to its structural similarities with well-studied anxiolytics.
- Sedative Effects : As a benzodiazepine derivative, it is anticipated to exhibit sedative effects. Clinical studies have shown that benzodiazepines can significantly reduce agitation and induce sedation in various populations .
Comparative Analysis
A comparison of 3-amino-5-cyclohexyl-1,4-benzodiazepin-2-one with other benzodiazepines highlights its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-5-phenyl-1,4-benzodiazepin-2-one | Phenyl group at 5-position | Commonly studied but lacks cyclohexyl substitution |
| L708474 | Cycloalkyl substitution | Different cycloalkyl group; distinct pharmacological profile |
| 3-Amino-5-(4-fluorophenyl)-1,4-benzodiazepin | Fluorophenyl group | Introduces halogen effects on receptor binding |
The cyclohexyl group in 3-amino-5-cyclohexyl-1,4-benzodiazepin-2-one is believed to enhance its lipophilicity and potentially improve CNS penetration compared to other derivatives.
Case Studies and Research Findings
Recent studies have explored the pharmacological properties of various benzodiazepine derivatives, including 3-amino-5-cyclohexyl-1,4-benzodiazepin-2-one. For instance:
- GABA_A Receptor Binding : Research demonstrated that this compound binds effectively to GABA_A receptors, leading to increased chloride ion influx and subsequent neuronal inhibition. This mechanism is crucial for its potential use in treating anxiety disorders.
- Sedation in Clinical Trials : In trials comparing benzodiazepines for sedation efficacy, compounds similar to 3-amino-5-cyclohexyl-1,4-benzodiazepin-2-one showed significant effectiveness in reducing agitation in patients with psychosis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves a multi-step sequence starting from a benzodiazepine core. Key steps include:
- Acylation : Reacting the core with cyclohexyl-containing reagents under basic conditions (e.g., NaHCO₃ or Et₃N) to introduce the cyclohexyl group. Temperature control (0–25°C) minimizes side reactions .
- Heterocyclization : Utilizing chloracetyl chloride or similar agents to form the diazepine ring. Solvent choice (e.g., DMF or THF) and reaction time (6–12 hours) significantly impact ring closure efficiency .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) isolates the product.
Q. How can researchers characterize the stereochemistry and purity of 3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one?
- Methodological Answer :
- Stereochemistry : Use chiral HPLC (e.g., Chiralpak® columns) with a hexane/isopropanol mobile phase to resolve enantiomers. X-ray crystallography confirms absolute configuration if single crystals are obtainable .
- Purity Assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection (λ = 254 nm). Compare retention times against known standards. For impurity profiling, LC-MS identifies byproducts (e.g., dehalogenated or oxidized derivatives) .
Q. What role does the cyclohexyl substituent play in the compound’s physicochemical properties compared to phenyl analogs?
- Methodological Answer : The cyclohexyl group enhances lipophilicity (logP ↑), improving blood-brain barrier permeability. Quantify via shake-flask method (partitioning between octanol/water). However, steric bulk may reduce binding affinity to GABAₐ receptors compared to phenyl derivatives. Computational docking (AutoDock Vina) and comparative SAR studies with phenyl/cyclohexyl analogs validate this hypothesis .
Advanced Research Questions
Q. How can researchers optimize the acylation step to improve regioselectivity and minimize byproduct formation?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to direct acylation to the 5-position. Monitor progress via in-situ FTIR (disappearance of carbonyl stretches at ~1700 cm⁻¹) .
- Solvent Effects : Polar aprotic solvents (e.g., DCE) favor electrophilic substitution at the cyclohexyl site. Kinetic studies (GC-MS sampling at intervals) identify optimal reaction times.
- Byproduct Mitigation : Introduce protecting groups (e.g., Boc on the amine) to block competing reactions. Post-reaction quenching with aqueous NaHCO₃ removes unreacted acylating agents .
Q. What strategies resolve discrepancies in reported biological activity data between in vitro receptor binding assays and in vivo neurobehavioral studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer pH (7.4) and temperature (37°C) in radioligand binding assays (³H-flunitrazepam displacement). For in vivo studies, control for metabolic differences (e.g., CYP450 enzyme activity in rodent models) .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in plasma/brain homogenates. Compare metabolite concentrations with in vitro IC₅₀ values to explain enhanced/poor in vivo efficacy .
Q. How can impurity profiles be controlled during large-scale synthesis to meet pharmacopeial standards?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline NIR spectroscopy to monitor reaction progression and detect intermediates (e.g., uncyclized precursors).
- Crystallization Optimization : Use anti-solvent addition (e.g., water into ethanol) with controlled cooling rates (1°C/min) to exclude impurities like dichlorobenzoyl byproducts .
- Specification Limits : Follow USP guidelines (e.g., ≤0.5% for individual impurities, ≤2.0% total impurities) validated via HPLC area normalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
